molecular formula C18H19Cl2NO4 B4399257 N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide

Cat. No. B4399257
M. Wt: 384.2 g/mol
InChI Key: OCHWLVIJCPEKPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide, also known as DOC or 2,5-dimethoxy-4-chloroamphetamine, is a potent psychedelic drug that belongs to the amphetamine class of compounds. It was first synthesized by Alexander Shulgin in the 1970s and has since gained popularity among recreational drug users due to its intense hallucinogenic effects. However,

Mechanism of Action

The exact mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide is not fully understood, but it is believed to involve the activation of 5-HT2A receptors in the brain. This activation leads to an increase in the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, perception, and cognition. The resulting changes in brain activity are thought to underlie the hallucinogenic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of biochemical and physiological effects in the brain. These include changes in the activity of neurotransmitters such as dopamine, serotonin, and glutamate, as well as alterations in the expression of genes involved in the regulation of these neurotransmitters. Additionally, this compound has been shown to increase the activity of brain regions involved in the processing of sensory information, such as the visual cortex.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and behavioral processes. However, the intense hallucinogenic effects of this compound can also be a limitation, as they may interfere with the interpretation of experimental results. Additionally, the potential risks associated with handling and administering a potent psychedelic drug must be carefully considered.

Future Directions

There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide. One area of interest is its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the development of new and more selective compounds that target the 5-HT2A receptor, which could have a range of applications in neuroscience and drug development. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the brain and behavior.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide has been studied extensively in the field of neuroscience and has been shown to have a high affinity for the serotonin 2A receptor (5-HT2A). This receptor is known to play a crucial role in the regulation of mood, perception, and cognition. By binding to this receptor, this compound can induce profound alterations in perception and consciousness, making it a valuable tool for studying the neurobiological basis of these processes.

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO4/c1-10-7-12(5-6-13(10)19)25-11(2)18(22)21-15-9-16(23-3)14(20)8-17(15)24-4/h5-9,11H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHWLVIJCPEKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC(=C(C=C2OC)Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide
Reactant of Route 3
Reactant of Route 3
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide
Reactant of Route 4
Reactant of Route 4
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide
Reactant of Route 5
Reactant of Route 5
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide
Reactant of Route 6
Reactant of Route 6
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.